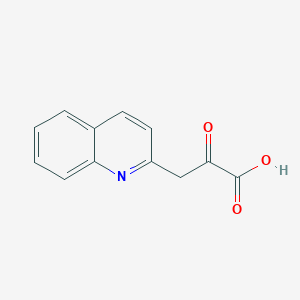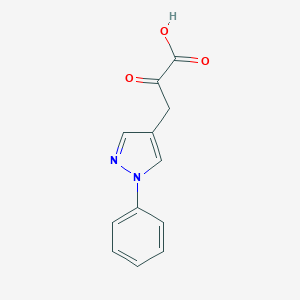
Hupehenine
Vue d'ensemble
Description
Hupehenine is a bioactive isosteroidal alkaloid primarily found in the bulbs of Fritillaria hupehensis, a perennial herb widely used in traditional Chinese medicine. This compound is known for its antitussive and expectorant properties, making it a valuable component in herbal remedies for respiratory ailments .
Applications De Recherche Scientifique
Hupehenine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the biosynthesis of steroidal alkaloids . In biology, this compound is investigated for its potential role in regulating various biological processes, including cell signaling and gene expression . In medicine, this compound is explored for its therapeutic potential in treating respiratory diseases, neurodegenerative disorders, and other health conditions . In industry, this compound is utilized in the development of novel pharmaceuticals and herbal formulations .
Mécanisme D'action
Hupehenine is a bioactive steroidal alkaloid found in Fritillaria hupehensis, a medicinal perennial herb known for its antitussive and expectorant effects . This article will delve into the various aspects of this compound’s mechanism of action.
Target of Action
It is known that this compound is one of the main phytochemicals in fritillaria plants .
Mode of Action
It is known to be a bioactive steroidal alkaloid . Steroidal alkaloids often interact with cell membranes and can influence various cellular processes.
Biochemical Pathways
Transcriptomic and metabolomic analyses of fritillaria hupehensis have shown that intercropping significantly increased the levels of several steroidal alkaloids, including this compound . This suggests that environmental factors can influence the biosynthesis of this compound and other steroidal alkaloids.
Result of Action
It is known that this compound is a bioactive compound with antitussive and expectorant effects . This suggests that it may influence cellular processes related to cough suppression and mucus secretion.
Action Environment
Environmental factors can influence the action of this compound. For instance, intercropping has been shown to significantly increase the levels of this compound in Fritillaria hupehensis . This suggests that the plant’s growth environment can influence the biosynthesis of this compound and potentially its efficacy and stability.
Analyse Biochimique
Cellular Effects
It is known that Hupehenine is involved in the regulation of steroidal alkaloid metabolite levels .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is involved in the biosynthesis of steroidal alkaloid metabolites, such as peiminine, peimine, korseveramine, korseveridine, hericenone N-oxide, puqiedinone, delafrine, tortifoline, pingbeinone, puqienine B, puqienine E, pingbeimine A, jervine, and ussuriedine .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in the accumulation of steroidal alkaloid metabolites .
Metabolic Pathways
This compound is involved in the metabolic pathways of steroidal alkaloid metabolites . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hupehenine can be extracted from the bulbs of Fritillaria hupehensis using various methods, including high-pressure liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) . The extraction process involves the use of a reverse-phase column with a mobile phase of methanol, water, chloroform, and triethylamine . The reaction conditions include a drift tube temperature of 68.3°C and a gas flow rate of 1.8 L/min .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Fritillaria hupehensis, followed by extraction and purification processes. The bulbs are harvested at specific growth stages to maximize the yield of this compound and other steroidal alkaloids . Advanced techniques such as integrative analyses of the bulbus phenotype, bioactive chemical investigations, and metabolome and transcriptome profiles are employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Hupehenine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with enhanced pharmacological properties. These derivatives are often more potent and have improved therapeutic effects compared to the parent compound.
Comparaison Avec Des Composés Similaires
Hupehenine is structurally similar to other steroidal alkaloids found in Fritillaria species, such as peimine, peiminine, and peimisine . this compound is unique in its specific bioactivity and therapeutic potential. Unlike its counterparts, this compound has shown promising results in inhibiting alpha-synuclein-seeded fibril formation, a key pathological event in Parkinson’s disease . This makes this compound a valuable compound for developing treatments for neurodegenerative disorders.
List of Similar Compounds:- Peimine
- Peiminine
- Peimisine
- Synephrine
- Trigonelline
- Cytisine
- Harmine
- Koumine
Propriétés
IUPAC Name |
(1R,2S,6S,9S,10R,11R,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-26,29-30H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMWYOKGHGSVSC-MSSYMPDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)










